molecular formula C16H12F3N3O B2740658 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 941927-02-2

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2740658
CAS No.: 941927-02-2
M. Wt: 319.287
InChI Key: FTAKFNFIZQPOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of urea derivatives and is known for its unique chemical properties, which make it an ideal candidate for a wide range of applications. In

Scientific Research Applications

In vitro and in vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors

A potent soluble epoxide hydrolase (sEH) inhibitor, closely related to the compound of interest, has shown significant applications in modulating inflammation and protecting against conditions such as hypertension, neuropathic pain, and neurodegeneration. The metabolism of these inhibitors has been a crucial aspect of their study, providing insights into their safety and effectiveness. Metabolites identified through LC-MS/MS methods have offered a deeper understanding of their biological processing, critical for translating preclinical pharmacokinetics to human applications, potentially facilitating the clinical development of sEH inhibitors (Wan et al., 2019).

Nature of Urea-Fluoride Interaction

Research into the interactions between urea derivatives and various anions has revealed the stability of complexes formed through hydrogen bonding. The study provides insights into the chemical nature of these interactions, especially with fluoride ions leading to urea deprotonation. This understanding is essential for applications in chemical synthesis and the development of new chemical entities (Boiocchi et al., 2004).

Molecular Rearrangement and Derivative Synthesis

The rearrangement of 1-substituted indole and urea derivatives under specific conditions has paved the way for creating new indole and imidazolinone derivatives. These findings have implications for synthetic chemistry, offering novel pathways for designing and synthesizing bioactive molecules with potential therapeutic applications (Klásek et al., 2007).

Metal-Controlled Assembly and Selectivity

Studies have demonstrated the ability of certain urea-based compounds to form complexes with metals, which act as anion receptors. This selectivity and the capability to form stable complexes have significant implications in the fields of catalysis, environmental chemistry, and the design of new materials with specific ion recognition properties (Amendola et al., 2006).

Anion Tuning of Rheology and Gelation

Research into the rheology and gelation properties of urea derivatives highlights the influence of anions on the physical properties of hydrogels. These findings are critical for the development of materials with tailored mechanical properties, with potential applications in drug delivery, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAKFNFIZQPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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